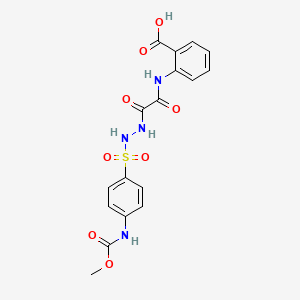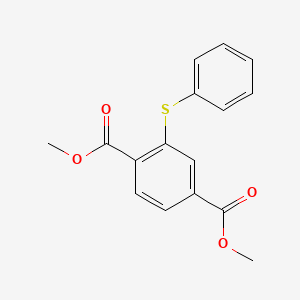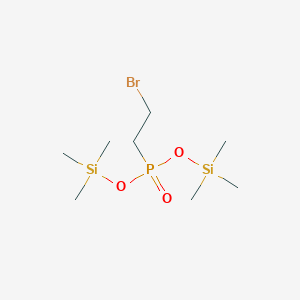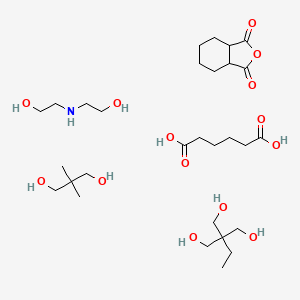
Phosphorodiazidous bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiazidous bromide is a chemical compound that belongs to the class of phosphorus halides. It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields. This compound is characterized by the presence of phosphorus, nitrogen, and bromine atoms, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodiazidous bromide can be synthesized through several methods. One common approach involves the reaction of phosphorus trihalides with azides. For instance, phosphorus tribromide can react with sodium azide under controlled conditions to yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphorodiazidous bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxybromides, while reduction may produce phosphorus hydrides. Substitution reactions can result in the formation of various phosphorus-nitrogen compounds.
Scientific Research Applications
Phosphorodiazidous bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which phosphorodiazidous bromide exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable phosphorus-nitrogen compounds. These interactions can affect molecular pathways and cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Phosphorodiazidous bromide can be compared with other phosphorus halides and azides:
Phosphorus Tribromide: Unlike this compound, phosphorus tribromide does not contain nitrogen atoms and has different reactivity.
Sodium Azide: Sodium azide is a simple azide compound that lacks the phosphorus and bromine atoms present in this compound.
Phosphorodichloridous Azide: This compound is similar in structure but contains chlorine instead of bromine, leading to different chemical properties and reactivity.
This compound’s unique combination of phosphorus, nitrogen, and bromine atoms sets it apart from these similar compounds, making it a valuable reagent in various scientific applications.
Properties
CAS No. |
69715-78-2 |
|---|---|
Molecular Formula |
BrN6P |
Molecular Weight |
194.92 g/mol |
IUPAC Name |
diazido(bromo)phosphane |
InChI |
InChI=1S/BrN6P/c1-8(6-4-2)7-5-3 |
InChI Key |
RHHKFPYLYAONMP-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=[N+]=NP(N=[N+]=[N-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



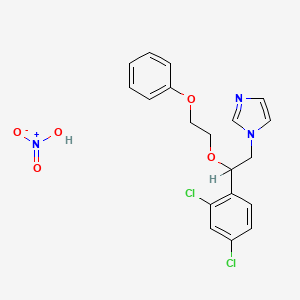
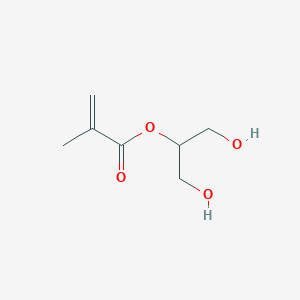
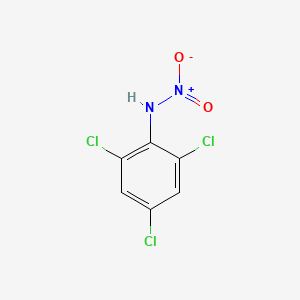
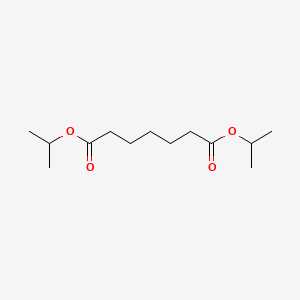
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
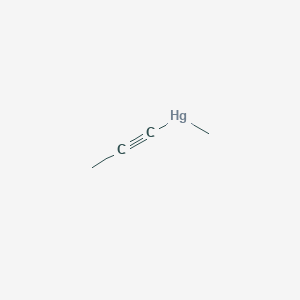
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
